Cas no 25677-69-4 (2,9-Diphenyl-1,10-phenanthroline)
2,9-Diphenyl-1,10-phenanthroline Chemical and Physical Properties
Names and Identifiers
-
- 2,9-Diphenyl-1,10-phenanthroline
- 1,10-Phenanthroline, 2,9-diphenyl-
- NULL
- 1,10-Phenanthroline,2,9-diphenyl
- 2,9-dihexyl-1,10-phenanthroline
- 2,9-Diphenyl-[1,10]phenanthrolin
- 2,9-diphenyl-[1,10]phenanthroline
- 2,9-diphenylphenanthroline
- D3849
- HVCVRVKEIKXBIF-UHFFFAOYSA-N
- AKOS025394575
- SCHEMBL1753930
- CS-0086322
- DTXSID60458144
- T70669
- 2,9-di-phenyl-1,10-phenanthroline
- 25677-69-4
- MFCD00044208
- SY056225
-
- MDL: MFCD00044208
- Inchi: 1S/C24H16N2/c1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22(18-9-5-2-6-10-18)26-24(20)23(19)25-21/h1-16H
- InChI Key: HVCVRVKEIKXBIF-UHFFFAOYSA-N
- SMILES: N1C(C2C=CC=CC=2)=CC=C2C=CC3=CC=C(C4C=CC=CC=4)N=C3C=12
Computed Properties
- Exact Mass: 332.13100
- Monoisotopic Mass: 332.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8
- XLogP3: 5.8
Experimental Properties
- Density: 1.21
- Melting Point: 186.0 to 190.0 deg-C
- Boiling Point: 559.5°C at 760 mmHg
- Flash Point: 251.5°C
- Refractive Index: 1.709
- PSA: 25.78000
- LogP: 6.11700
2,9-Diphenyl-1,10-phenanthroline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BQ942-100mg |
2,9-Diphenyl-1,10-phenanthroline |
25677-69-4 | 98.0%(LC&T) | 100mg |
¥710.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BQ942-500mg |
2,9-Diphenyl-1,10-phenanthroline |
25677-69-4 | 98.0%(LC&T) | 500mg |
¥2858.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D823742-1g |
2,9-Diphenyl-1,10-phenanthroline |
25677-69-4 | 98% | 1g |
¥980.00 | 2022-01-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3849-1G |
2,9-Diphenyl-1,10-phenanthroline |
25677-69-4 | >98.0%(T)(HPLC) | 1g |
¥880.00 | 2024-04-16 | |
| TRC | D493968-10mg |
2,9-Diphenyl-1,10-phenanthroline |
25677-69-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D493968-50mg |
2,9-Diphenyl-1,10-phenanthroline |
25677-69-4 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D493968-100mg |
2,9-Diphenyl-1,10-phenanthroline |
25677-69-4 | 100mg |
$ 115.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31485-1g |
2,9-Diphenyl-1,10-phenanthroline |
25677-69-4 | 98% | 1g |
¥583.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31485-250mg |
2,9-Diphenyl-1,10-phenanthroline |
25677-69-4 | 98% | 250mg |
¥149.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31485-5g |
2,9-Diphenyl-1,10-phenanthroline |
25677-69-4 | 98% | 5g |
¥2065.0 | 2024-07-18 |
2,9-Diphenyl-1,10-phenanthroline Suppliers
2,9-Diphenyl-1,10-phenanthroline Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Additional information on 2,9-Diphenyl-1,10-phenanthroline
Introduction to 2,9-Diphenyl-1,10-phenanthroline (CAS No. 25677-69-4)
2,9-Diphenyl-1,10-phenanthroline, identified by its Chemical Abstracts Service (CAS) number 25677-69-4, is a sophisticated organic compound that has garnered significant attention in the field of coordination chemistry and its applications. This heterocyclic compound, belonging to the phenanthroline family, exhibits unique structural and electronic properties that make it a valuable candidate for various scientific and industrial purposes. The presence of two phenyl groups at the 2 and 9 positions enhances its reactivity and binding affinity, distinguishing it from its parent compound, 1,10-phenanthroline.
The molecular structure of 2,9-Diphenyl-1,10-phenanthroline consists of a central phenanthroline core substituted with phenyl rings at the 2 and 9 positions. This substitution significantly influences its coordination chemistry, making it an effective ligand in the formation of metal complexes. The compound’s ability to form stable complexes with transition metals has been widely explored in catalysis, sensing, and material science. Its extended π-conjugation system also contributes to its fluorescence properties, which are exploited in bioimaging and optoelectronic applications.
In recent years, 2,9-Diphenyl-1,10-phenanthroline has been the subject of numerous studies due to its potential in medicinal chemistry. Research has demonstrated its role as a precursor in the synthesis of metal-based drugs that exhibit anti-cancer and anti-inflammatory properties. The compound’s ability to chelate metal ions such as ruthenium and platinum has led to the development of novel anticancer agents. These agents leverage the coordination properties of 2,9-Diphenyl-1,10-phenanthroline to deliver targeted therapy by selectively binding to cancer cells.
Moreover, the compound’s fluorescence characteristics have opened new avenues in bioimaging techniques. Studies have shown that metal complexes derived from 2,9-Diphenyl-1,10-phenanthroline can be used as contrast agents for cellular imaging. The high sensitivity and selectivity of these complexes allow researchers to track biological processes in real-time with minimal background interference. This has significant implications for diagnostic applications, particularly in detecting early-stage diseases and monitoring therapeutic responses.
The synthesis of 2,9-Diphenyl-1,10-phenanthroline involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions followed by cyclization and subsequent functionalization with phenyl groups. Advances in synthetic methodologies have improved the yield and purity of the final product, making it more accessible for research purposes. The growing demand for high-quality 2,9-Diphenyl-1,10-phenanthroline has spurred innovations in synthetic techniques aimed at enhancing efficiency and sustainability.
Recent research has also highlighted the compound’s potential in energy storage technologies. Metal complexes based on 2,9-Diphenyl-1,10-phenanthroline have been investigated as components in supercapacitors and batteries due to their excellent electrochemical properties. These complexes exhibit high charge storage capacity and excellent stability under various conditions, making them promising candidates for next-generation energy storage solutions. The ability of 2,9-Diphenyl-1,10-phenanthroline to facilitate rapid electron transfer further enhances its suitability for these applications.
The environmental impact of using 2,9-Diphenyl-1,10-phenanthroline has also been a focus of recent studies. Researchers are exploring greener synthetic routes that minimize waste and reduce energy consumption. Additionally, efforts are being made to develop biodegradable derivatives of this compound that can be safely disposed of without causing environmental harm. These initiatives align with global efforts to promote sustainable chemistry practices.
In conclusion,2,9-Diphenyl-1,10-phenanthroline (CAS No.25677-69-4) is a versatile compound with a wide range of applications across multiple scientific disciplines. Its unique structural and electronic properties make it an invaluable tool in coordination chemistry、medicinal chemistry、bioimaging、and energy storage technologies。Ongoing research continues to uncover new possibilities for this compound,underscoring its importance in advancing scientific knowledge and technological innovation.
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